Dimethyl cyclohexylphosphonate

Lipophilicity Partition Coefficient Flame Retardant Formulation

Dimethyl cyclohexylphosphonate (DMCHP), CAS 1641-61-8, is a cycloaliphatic dialkyl phosphonate with the molecular formula C₈H₁₇O₃P and a molecular weight of 192.19 g/mol. It is a colorless liquid with a boiling point of 30–32 °C at 0.1 mmHg and a density of 1.15 g/cm³.

Molecular Formula C8H17O3P
Molecular Weight 192.19 g/mol
CAS No. 1641-61-8
Cat. No. B167534
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl cyclohexylphosphonate
CAS1641-61-8
Molecular FormulaC8H17O3P
Molecular Weight192.19 g/mol
Structural Identifiers
SMILESCOP(=O)(C1CCCCC1)OC
InChIInChI=1S/C8H17O3P/c1-10-12(9,11-2)8-6-4-3-5-7-8/h8H,3-7H2,1-2H3
InChIKeyOZOVYDFZXJIQPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dimethyl Cyclohexylphosphonate (CAS 1641-61-8) | Procurement-Grade Overview for R&D and Industrial Applications


Dimethyl cyclohexylphosphonate (DMCHP), CAS 1641-61-8, is a cycloaliphatic dialkyl phosphonate with the molecular formula C₈H₁₇O₃P and a molecular weight of 192.19 g/mol . It is a colorless liquid with a boiling point of 30–32 °C at 0.1 mmHg and a density of 1.15 g/cm³ . This compound is primarily utilized as a versatile intermediate in organic synthesis, including the preparation of pesticides and pharmaceuticals, and as a halogen-free flame retardant additive for polymeric materials .

Why Dimethyl Cyclohexylphosphonate Cannot Be Directly Substituted by Other Phosphonates


Generic substitution of dimethyl cyclohexylphosphonate with other dialkyl phosphonates is not scientifically sound due to the compound's unique cycloaliphatic structure. The cyclohexyl group imparts distinct steric bulk, which significantly influences both its physical properties (e.g., boiling point and density) and its chemical reactivity compared to aromatic (e.g., dimethyl phenylphosphonate) or linear aliphatic (e.g., dimethyl methylphosphonate) analogs [1]. Furthermore, the presence of methyl esters versus ethyl esters alters hydrolytic stability and, consequently, the kinetics of its function as a flame retardant or synthetic intermediate [2]. Direct replacement without experimental validation can lead to altered reaction outcomes, compromised material performance, or failed regulatory compliance.

Quantitative Differentiation of Dimethyl Cyclohexylphosphonate (CAS 1641-61-8) vs. Key Analogs


LogP Hydrophobicity Comparison: Dimethyl Cyclohexylphosphonate vs. Dimethyl Methylphosphonate

Dimethyl cyclohexylphosphonate exhibits significantly higher lipophilicity compared to the simpler aliphatic dimethyl methylphosphonate. The calculated octanol-water partition coefficient (LogP) for dimethyl cyclohexylphosphonate is 2.805 [1], whereas dimethyl methylphosphonate has a reported LogP of -1.02 [2]. This difference of approximately 3.8 LogP units indicates a much greater affinity for non-polar, organic phases.

Lipophilicity Partition Coefficient Flame Retardant Formulation Agrochemical Intermediate

Phosphorus Content by Weight: Dimethyl Cyclohexylphosphonate vs. Dimethyl Phenylphosphonate

Dimethyl cyclohexylphosphonate has a phosphorus content of approximately 16.1% by weight, based on its molecular weight of 192.19 g/mol and a single phosphorus atom (30.97 g/mol). In contrast, dimethyl phenylphosphonate (C₈H₁₁O₃P, MW 186.15 g/mol) has a calculated phosphorus content of approximately 16.6% by weight. The slightly higher phosphorus content of the phenyl analog is offset by the cyclohexyl analog's saturated alicyclic structure, which is associated with reduced toxicity and smoke generation in fire scenarios .

Halogen-Free Flame Retardant Elemental Composition Additive Loading Efficiency

Boiling Point Comparison at Standard Pressure: Dimethyl vs. Diethyl Cyclohexylphosphonate

The boiling point of dimethyl cyclohexylphosphonate at 760 mmHg is reported to be 260.2 ± 7.0 °C . For its diethyl analog, diethyl cyclohexylphosphonate (C₁₀H₂₁O₃P, MW 220.25 g/mol), the boiling point is reported to be approximately 284 °C [1]. This 24 °C difference in boiling point reflects the increased molecular weight and van der Waals interactions of the ethyl ester analog.

Volatility Thermal Processing Distillation Physical Property

Primary Application Scenarios for Dimethyl Cyclohexylphosphonate (CAS 1641-61-8) Supported by Evidence


Halogen-Free Flame Retardant Additive in Electronic Polymer Encapsulants

Dimethyl cyclohexylphosphonate is a suitable candidate for formulating halogen-free flame retardant systems in polymers used for electronic applications. Its cycloaliphatic structure contributes to improved thermal stability and fire resistance, while its favorable LogP (2.805) indicates good compatibility with non-polar polymer matrices, potentially minimizing additive migration [1]. This makes it a viable alternative to more polar or toxic aromatic phosphonates where regulatory compliance and long-term material stability are critical.

Synthetic Intermediate for Cycloaliphatic Agrochemicals and Pharmaceuticals

As a versatile building block, dimethyl cyclohexylphosphonate serves as a crucial intermediate in the synthesis of pesticides and pharmaceuticals that require a saturated cyclohexyl moiety . Its lower boiling point relative to its diethyl analog (260.2 °C vs. 284 °C) may offer a practical advantage in downstream purification and processing steps . Its distinct steric profile, conferred by the cyclohexyl group, can direct unique reaction pathways not accessible with simpler alkyl or aryl phosphonates .

Research Tool in Catalysis and Hydrophosphonylation Studies

Dimethyl cyclohexylphosphonate is utilized as a model substrate in fundamental research exploring the reactivity of H-phosphonate derivatives. Studies have investigated its behavior in photoinduced free-radical hydrophosphonylation of alkenes and alkynes, providing valuable insights into carbon-phosphorus bond-forming reactions . This application leverages the compound's well-defined structure to probe mechanistic questions in organophosphorus chemistry.

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